Mastigophorene A
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Overview
Description
Mastigophorene A is a natural product found in Herbertus sakuraii, Herbertus dicranus, and Mastigophora diclados with data available.
Scientific Research Applications
Neurotrophic Effects
Mastigophorene A, recognized as a dimeric isocuparane-type sesquiterpene, has been documented for its neurotrophic properties. Studies have shown that synthetic analogs of this compound can significantly promote the growth of dopaminergic cells and support neuronal processes. It is noteworthy that these compounds have shown effects at very low concentrations, highlighting their potential as neurotrophic substances (Gille et al., 2000).
Neuroprotective Properties
This compound has exhibited considerable neuroprotective activity. Its efficacy has been demonstrated in primary cultures of fetal rat cortical neurons, suggesting its potential in protecting neural cells against various forms of damage. This characteristic opens pathways for this compound to be considered in therapeutic applications concerning neurodegenerative diseases (Fukuyama et al., 2001).
Antioxidant and Antimicrobial Activities
Apart from its neurological implications, this compound has also been associated with antioxidant and antimicrobial activities. It has been documented to exhibit radical scavenging activity and demonstrate antimicrobial effects against specific bacteria. This multifaceted potential makes this compound an intriguing compound for broader biomedical research and applications (Komala et al., 2010).
Properties
Molecular Formula |
C30H42O4 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
3-[2,3-dihydroxy-6-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]phenyl]-4-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |
InChI |
InChI=1S/C30H42O4/c1-17-15-19(29(7)13-9-11-27(29,3)4)23(31)25(33)21(17)22-18(2)16-20(24(32)26(22)34)30(8)14-10-12-28(30,5)6/h15-16,31-34H,9-14H2,1-8H3/t29-,30-/m1/s1 |
InChI Key |
TZWQPPFRZCEUCT-LOYHVIPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)[C@]3(CCCC3(C)C)C)O)O)O)O)[C@]4(CCCC4(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=C(C(=C(C=C2C)C3(CCCC3(C)C)C)O)O)O)O)C4(CCCC4(C)C)C |
Synonyms |
mastigophorene A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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